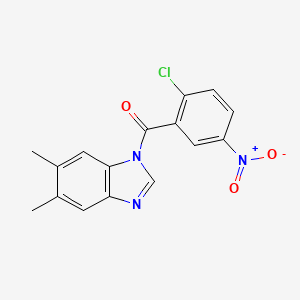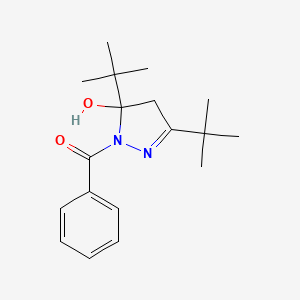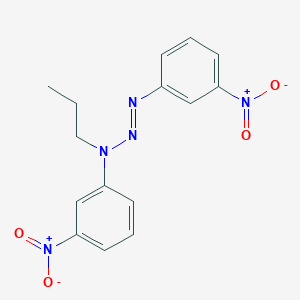
1,3-bis(3-nitrophenyl)-3-propyl-1-triazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis(3-nitrophenyl)-3-propyl-1-triazene (BNPT) is a chemical compound that has been extensively researched for its potential applications in various fields, including biomedical research. BNPT is a triazene derivative that has been found to exhibit a range of interesting properties, including its ability to act as a prodrug for the release of nitric oxide (NO).
作用機序
The mechanism of action of 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene involves the release of NO from the triazene group. The release of NO is triggered by the reduction of the triazene group, which can be achieved by various means, including enzymatic reduction, photochemical reduction, and chemical reduction. Once released, NO can act on various targets, including guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP), a potent vasodilator.
Biochemical and Physiological Effects:
1,3-bis(3-nitrophenyl)-3-propyl-1-triazene has been found to exhibit a range of biochemical and physiological effects, including its ability to regulate blood pressure, inhibit platelet aggregation, and modulate immune response. 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene has also been found to exhibit anti-cancer properties, which makes it a potential candidate for the treatment of various types of cancer.
実験室実験の利点と制限
One of the main advantages of 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene is its ability to release NO in a controlled manner, which makes it a potential candidate for the treatment of various diseases. However, one of the main limitations of 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene is its instability, which makes it difficult to store and handle. In addition, 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene can be toxic at high concentrations, which makes it important to use it with caution in lab experiments.
将来の方向性
There are several future directions for the research on 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene. One of the most promising directions is the development of new methods for the controlled release of NO from 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene. This could involve the use of new reducing agents or the development of new delivery systems. Another promising direction is the investigation of the anti-cancer properties of 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene, which could lead to the development of new cancer therapies. Finally, the investigation of the potential use of 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene in the treatment of other diseases, such as hypertension and inflammation, could lead to the development of new drugs with improved efficacy and safety.
合成法
1,3-bis(3-nitrophenyl)-3-propyl-1-triazene can be synthesized by the reaction of 3-nitrobenzyl chloride with propylamine, followed by the reaction of the resulting product with sodium azide and copper(I) iodide. The final product is obtained by the reduction of the azide group with zinc dust in acetic acid.
科学的研究の応用
1,3-bis(3-nitrophenyl)-3-propyl-1-triazene has been extensively studied for its potential use in biomedical research. One of the most promising applications of 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene is its ability to act as a prodrug for the release of NO. NO is a potent vasodilator that plays an important role in various physiological processes, including blood pressure regulation, immune response, and neurotransmission. 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene has been found to release NO in a controlled manner, which makes it a potential candidate for the treatment of various diseases, including hypertension, cancer, and inflammation.
特性
IUPAC Name |
3-nitro-N-[(3-nitrophenyl)diazenyl]-N-propylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-2-9-18(13-6-4-8-15(11-13)20(23)24)17-16-12-5-3-7-14(10-12)19(21)22/h3-8,10-11H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEKBOAPWJBVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC(=CC=C1)[N+](=O)[O-])N=NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[(3-nitrophenyl)diazenyl]-N-propylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4891241.png)
![2-[4-(cyclopropylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4891245.png)
![6-(4-benzoyl-1-piperazinyl)-N-(3-chloro-4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4891252.png)

![5-methyl-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B4891261.png)
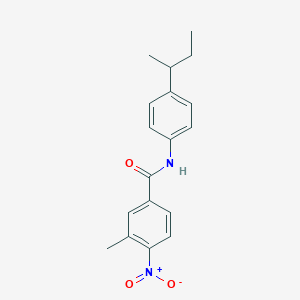
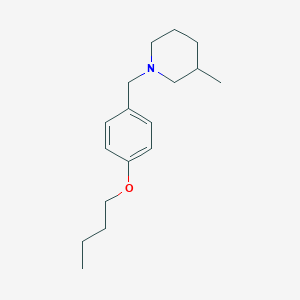
![3-allyl-6-ethyl-2-mercapto-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4891289.png)

![2-(3-methoxypropyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4891351.png)
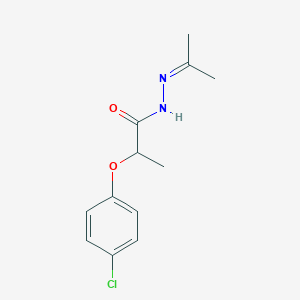
![5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4891365.png)
